An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold, increasingly incorporated into a diverse range of biologically active compounds.[1] Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to improved target selectivity and metabolic stability compared to more flexible aliphatic or flat aromatic systems. This guide focuses on a key derivative of this scaffold, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, particularly in its stable and crystalline oxalate salt form. This building block is of significant interest to medicinal chemists for its utility in constructing complex molecules targeting a variety of diseases, including neurological disorders and cancer.[2]
Physicochemical Properties and Characterization
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is the mono-Boc protected form of the 2,6-diazaspiro[3.4]octane core, with the tert-butoxycarbonyl (Boc) group selectively protecting the nitrogen at the 6-position. This leaves the nitrogen at the 2-position available for further synthetic transformations. The oxalate salt form is often preferred in a laboratory and developmental setting due to its typically crystalline and stable nature, which facilitates handling, purification, and storage.[3]
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂N₂O₆ | [2] |
| Molecular Weight | 302.33 g/mol | [2] |
| CAS Number | 1359655-84-7 | [2] |
| Appearance | White to off-white solid | Inferred from general properties of amine oxalate salts |
| Melting Point | 102-106°C | [2] |
| Solubility | Soluble in water | [3] |
| Storage | 2-8°C, dry, sealed | [2] |
Structural Elucidation:
The structure of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate features a unique spirocyclic system where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single carbon atom. The Boc protecting group is attached to the nitrogen of the pyrrolidine ring.
Synthesis and Purification: A Proposed Pathway
A detailed, publicly available, step-by-step synthesis protocol for the regioselective preparation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is not extensively documented in readily accessible literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of similar spirocyclic diamines and general principles of selective amine protection.
The synthesis of the core 2,6-diazaspiro[3.4]octane is a multi-step process that can be achieved from commercially available starting materials.[1] A key challenge lies in the regioselective mono-Boc protection of the resulting diamine. A general and effective method for the selective mono-Boc protection of diamines involves the initial formation of the mono-hydrochloride salt, which deactivates one of the amino groups, followed by the addition of the Boc anhydride.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate.
Experimental Protocol: Mono-Boc Protection and Oxalate Salt Formation (Proposed)
Rationale: This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4] The initial protonation of one amine group with one equivalent of hydrochloric acid sterically and electronically disfavors its reaction with the bulky di-tert-butyl dicarbonate. Subsequent neutralization and treatment with oxalic acid should afford the desired crystalline salt.
Materials:
-
2,6-diazaspiro[3.4]octane (free diamine)
-
Methanolic HCl (1 M solution)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Oxalic acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mono-protonation: Dissolve 2,6-diazaspiro[3.4]octane (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Slowly add 1 equivalent of 1 M methanolic HCl dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation of the Free Base: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate as an oil or solid.
-
Purification of the Free Base (if necessary): The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Oxalate Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. In a separate flask, dissolve one equivalent of oxalic acid in the same solvent. Slowly add the oxalic acid solution to the free base solution with stirring. A precipitate should form.
-
Isolation of the Oxalate Salt: Stir the suspension for 1 hour at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate as a crystalline solid.
Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The expected molecular weight for the free base is 212.29 g/mol , and for the oxalate salt, it is 302.33 g/mol .[2][5]
Reactivity and Synthetic Utility
The primary utility of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate lies in its bifunctional nature. The free secondary amine at the 2-position serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine at the 6-position remains unreactive under these conditions.
Key Reactions of the Free Amine:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt or HATU) to form amides.
-
Alkylation and Reductive Amination: Reaction with alkyl halides or aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce substituents at the 2-position.
-
Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form N-aryl derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Deprotection of the Boc Group
The Boc group is readily removed under acidic conditions, liberating the amine at the 6-position for further functionalization. This orthogonality is a key feature that allows for sequential and controlled modification of the scaffold.
Typical Deprotection Protocol:
Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. It acts by protonating the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Materials:
-
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (e.g., 0.1 M).
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Caption: General scheme for the deprotection of the Boc group.
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into a number of potent and selective modulators of various biological targets. The ability to selectively functionalize the two nitrogen atoms of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate makes it an invaluable tool for generating libraries of compounds for screening and lead optimization.
Examples of therapeutic areas where this scaffold is relevant include:
-
Antitubercular Agents: Derivatives of the 2,6-diazaspiro[3.4]octane core have shown remarkable potency against Mycobacterium tuberculosis.[1]
-
Oncology: The scaffold has been used in the development of inhibitors of the menin-MLL1 interaction for the treatment of cancer.[1]
-
Metabolic Diseases: VDAC1 inhibitors based on this spirocycle have been investigated for the treatment of diabetes.[1]
-
CNS Disorders: The rigid nature of the scaffold is well-suited for the design of selective dopamine D₃ receptor antagonists.[1]
Conclusion
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique three-dimensional structure, coupled with the ability for orthogonal functionalization of its two nitrogen atoms, provides a powerful platform for the synthesis of novel and diverse small molecule libraries. The stable and easy-to-handle oxalate salt form further enhances its utility in a research and development setting. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the importance of building blocks like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate in the design of the next generation of therapeutics is set to increase.
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